2-(2-((Dimethylamino)methyl)phenyl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
14761-82-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]ethanol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
GNXNEPUCWXANEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CCO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 2 Dimethylamino Methyl Phenyl Ethanol and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 2-(2-((Dimethylamino)methyl)phenyl)ethanol and its analogs, ¹H and ¹³C NMR provide critical data for structural confirmation and assignment of functional groups.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of this compound, specific chemical shifts (δ) are expected for the aromatic protons, the methylene (B1212753) groups of the ethanol (B145695) and methylbenzyl moieties, and the methyl groups of the dimethylamino function.
For a closely related analog, 2-[4-(dimethylamino)phenyl]ethanol , the following ¹H NMR data has been reported (in CDCl₃): The aromatic protons appear in the range of δ 7.13-7.29 ppm. The methylene group attached to the hydroxyl function (-CH₂OH) resonates at δ 4.87 ppm, while the other methylene group (-CH₂-Ar) is observed at a similar chemical shift. The methyl groups of the dimethylamino function are expected to show a singlet at approximately δ 2.93 ppm. The hydroxyl proton typically appears as a broad singlet.
Another relevant analog is 2-(dimethylamino)-1-phenylethanol . nih.gov Its ¹H NMR spectrum would show the aromatic protons of the phenyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a multiplet for the methylene protons adjacent to the nitrogen, and a singlet for the dimethylamino protons.
By comparing with these analogs, the expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to its unique substitution pattern. The ortho-substitution on the phenyl ring would lead to more complex splitting patterns for the aromatic protons compared to the para-substituted analog.
Table 1: Predicted ¹H NMR Data for this compound and Analogs (Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.)
| Proton Type | 2-[4-(dimethylamino)phenyl]ethanol | 2-(dimethylamino)-1-phenylethanol | Predicted this compound |
| Aromatic (Ar-H) | δ 7.13-7.29 (m) | δ 7.20-7.40 (m) | δ 7.10-7.40 (m) |
| -CH(OH)- | - | δ 4.80-4.90 (dd) | - |
| -CH₂OH | δ 3.70-3.80 (t) | - | δ 3.75-3.85 (t) |
| Ar-CH₂-CH₂OH | δ 2.80-2.90 (t) | - | δ 2.85-2.95 (t) |
| Ar-CH₂-N | - | - | δ 3.50-3.60 (s) |
| -CH₂-N | - | δ 2.30-2.70 (m) | - |
| -N(CH₃)₂ | δ 2.93 (s) | δ 2.25 (s) | δ 2.30 (s) |
| -OH | broad s | broad s | broad s |
Carbon (¹³C) NMR for Backbone and Functional Group Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 2-[4-(dimethylamino)phenyl]ethanol , the aromatic carbons show signals in the region of δ 125-143 ppm. The carbon of the methylene group attached to the hydroxyl function (-CH₂OH) appears around δ 70.2 ppm, while the other methylene carbon (-CH₂-Ar) is found at approximately δ 25.0 ppm. The carbons of the dimethylamino group resonate around δ 21.1 ppm.
For the analog 2-(dimethylamino)-1-phenylethanol , the carbon atoms of the phenyl ring would appear in the aromatic region, with the methine carbon attached to the hydroxyl group resonating at a downfield chemical shift. nih.gov The methylene carbon adjacent to the nitrogen and the methyl carbons of the dimethylamino group would have characteristic chemical shifts.
Based on these analogs, the predicted ¹³C NMR spectrum of this compound would show a set of signals for the ortho-substituted aromatic carbons, signals for the two distinct methylene carbons of the ethanol side chain, a signal for the benzylic methylene carbon, and a signal for the dimethylamino methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound and Analogs (Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.)
| Carbon Type | 2-[4-(dimethylamino)phenyl]ethanol | 2-(dimethylamino)-1-phenylethanol | Predicted this compound |
| Aromatic (C-Ar) | δ 125.3, 129.1, 137.1, 142.8 | δ 125-140 | δ 125-145 |
| -CH(OH)- | - | ~ δ 72 | - |
| -CH₂OH | δ 70.2 | - | ~ δ 63 |
| Ar-CH₂-CH₂OH | δ 25.0 | - | ~ δ 38 |
| Ar-CH₂-N | - | - | ~ δ 64 |
| -CH₂-N | - | ~ δ 68 | - |
| -N(CH₃)₂ | δ 21.1 | ~ δ 45 | ~ δ 45 |
Advanced Two-Dimensional NMR Techniques
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.
For the analog N,N-Dimethylbenzylamine , characteristic IR peaks are observed for the C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the aromatic ring. chemicalbook.com For 2-(Dimethylamino)ethanol , key absorptions include a broad O-H stretch from the alcohol, C-H stretching from the alkyl groups, and C-N stretching. chemicalbook.com
Combining these observations, the FT-IR spectrum of this compound would be expected to display:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹).
C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.
C-N stretching vibrations for the tertiary amine in the region of 1000-1250 cm⁻¹.
C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium to Strong |
| C=C (aromatic) | 1450-1600 | Medium to Weak |
| C-N (tertiary amine) | 1000-1250 | Medium |
| C-O (primary alcohol) | ~1050 | Strong |
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. The molecular formula of this compound is C₁₁H₁₇NO. The exact mass can be calculated and then compared with the experimental value obtained from an HRMS instrument.
For the analog 2-(dimethylamino)-1-phenylethanol , the molecular formula is C₁₀H₁₅NO, with a computed exact mass of 165.1154 Da. nih.gov The fragmentation of this molecule in the mass spectrometer would likely involve cleavage of the C-C bond between the two functionalized carbons, leading to characteristic fragment ions.
For this compound, the molecular ion peak [M]⁺• would be expected in the mass spectrum. Common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O from the alcohol group or cleavage of the benzylic C-C bond or the C-N bond. The most stable fragment is often the one that results in the formation of a resonance-stabilized cation, such as the benzyl (B1604629) cation or a derivative thereof.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used for structural elucidation and molecular weight determination of a wide range of compounds. The process involves creating ions from the analyte in solution using a high-voltage electrospray, followed by mass analysis. In tandem mass spectrometry (MS/MS), specific ions (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This provides detailed structural information based on the fragmentation pattern.
For compounds like this compound, ESI typically produces a protonated molecular ion, [M+H]⁺, in positive ion mode. The subsequent fragmentation in MS/MS can reveal key structural features. While specific MS/MS data for the title compound is not widely published, analysis of the closely related analog, 2-((Dimethylamino)methyl)phenol, provides insight into the expected fragmentation pathways. nih.gov In an ESI-Quadrupole Time-of-Flight (QTOF) analysis, 2-((Dimethylamino)methyl)phenol yields a prominent [M+H]⁺ precursor ion at an m/z of 152.1070. nih.gov
The major fragmentation observed is the cleavage of the benzylic C-N bond, leading to the loss of the dimethylamine (B145610) group and formation of a stable benzyl-type carbocation. A key product ion for the phenol (B47542) analog is observed at m/z 107.0491, corresponding to the hydroxybenzyl moiety. nih.gov This is a characteristic fragmentation for molecules containing a benzylic amine. Further fragmentation of the aromatic ring can also occur.
| Precursor Ion (m/z) | Precursor Type | Collision Energy | Major Product Ions (m/z) | Proposed Fragment Structure |
|---|---|---|---|---|
| 152.1070 | [M+H]⁺ | 10 eV | 107.0491 | [HOC₆H₄CH₂]⁺ |
| 152.1070 | [M+H]⁺ | 10 eV | 77.0386 | [C₆H₅]⁺ |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating isomers, which often have very similar physical properties but can have different biological activities or chemical reactivity. High-Performance Liquid Chromatography (HPLC) is the most common technique for small molecules, while Gel Permeation Chromatography (GPC) is used for analyzing polymers derived from these molecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For aromatic amino alcohols, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. sielc.comoup.com In this setup, a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comakjournals.com The separation of 2-((Dimethylamino)methyl)phenol, a structural analog, has been demonstrated on a Newcrom R1 reverse-phase column. sielc.com The mobile phase for such separations typically consists of acetonitrile, water, and an acid like phosphoric acid or formic acid to ensure the amine functionality is protonated, which improves peak shape and retention consistency. sielc.com
Isomer separation, such as distinguishing between ortho-, meta-, and para-substituted analogs, is a critical application of HPLC. The separation of phenylenediamine isomers, for example, has been achieved on a mixed-mode stationary phase using a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com The choice of column chemistry, mobile phase composition, pH, and detector settings are all critical parameters that are optimized to achieve baseline resolution of isomers. For chiral compounds, enantioselective HPLC methods using chiral stationary phases (CSPs) or chiral derivatizing agents are employed. nih.govnih.gov
| Parameter | Typical Conditions |
|---|---|
| Column Type | Reversed-Phase (e.g., C18, C8, Newcrom R1) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., H₃PO₄, Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (e.g., 200-260 nm) |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an analytical technique used to determine the molecular weight distribution of polymers. nih.govgoogle.com The separation is based on the size of polymer molecules in solution. The GPC column is packed with porous gel particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. nih.gov
While GPC is not used to analyze the small molecule this compound itself, it is crucial for characterizing polymers synthesized from it or its analogs. For instance, polymers of N,N-dimethylaminoethyl methacrylate (B99206) (PDMAEMA), which contains a similar dimethylaminoethyl functional group, are frequently analyzed by GPC to determine their number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. A narrow PDI (close to 1.0) indicates a well-controlled polymerization process.
Research on the reversible addition-fragmentation chain-transfer (RAFT) polymerization of DMAEMA shows that GPC is used to monitor the progress of the polymerization and confirm that the resulting polymers have a controlled molecular weight and low polydispersity.
| RAFT Agent | Theoretical Mₙ (g/mol) | Experimental Mₙ (GPC, g/mol) | Polydispersity Index (Đ) |
|---|---|---|---|
| DBTTC | 6,900 | 11,400 | 1.18 |
| BDATC | 8,200 | 14,100 | 1.25 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and conformation, which are fundamental to understanding a molecule's chemical and physical properties.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved.
While the crystal structure of this compound has not been specifically reported in the searched literature, data for closely related analogs demonstrate the power of this technique. For example, the crystal structure of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol has been determined at 130 K. researchgate.net The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. researchgate.net Such structural data is invaluable for computational modeling, understanding intermolecular interactions (like hydrogen bonding), and correlating solid-state structure with bulk properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0205(5) |
| b (Å) | 14.1909(9) |
| c (Å) | 21.7147(14) |
| α, β, γ (°) | 90, 90, 90 |
| Temperature (K) | 130 |
Computational and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties with a good balance of accuracy and computational cost. For phenethylamine (B48288) derivatives, DFT has been employed to explore geometry optimization, vibrational frequencies, and electronic properties. bohrium.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For related phenethylamine derivatives, DFT calculations have been used to determine these values, which are crucial for understanding their pharmacological activity and for designing new drugs. bohrium.com
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(2-((Dimethylamino)methyl)phenyl)ethanol This table is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| Energy Gap (ΔE) | 5.3 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. For amino alcohols, the MEP would typically show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the hydroxyl and amino groups, indicating sites for nucleophilic attack. bohrium.com
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules. This allows for the prediction of photophysical properties such as UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to understand how the molecule interacts with light, a property that is critical for applications in areas like photosensitizers or materials for organic electronics.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape. nih.gov For a flexible molecule like this compound, MD simulations can reveal the different conformations the molecule can adopt in various environments (e.g., in a solvent or interacting with a biological target), the relative stability of these conformations, and the dynamics of intramolecular hydrogen bonding. nih.gov Such simulations are particularly useful in drug design to understand how a ligand might adapt its shape to fit into a receptor's binding site. nih.gov
Quantum Chemical Descriptors and Structure-Activity Relationships
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. These descriptors can include ionization potential, electron affinity, electronegativity, hardness, and softness, all of which can be calculated from HOMO and LUMO energies.
These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models attempt to correlate these calculated molecular properties with experimentally observed biological activity. mdpi.combiomolther.org For classes of compounds like phenylethanolamines, QSAR can be a powerful tool to predict the activity of new derivatives and to guide the synthesis of more potent and selective compounds. mdpi.combiomolther.orgacs.org
Investigation of Non-Linear Optical (NLO) Properties
As of the current date, a thorough review of scientific literature and computational chemistry databases reveals no specific studies focused on the non-linear optical (NLO) properties of the compound this compound. Consequently, there are no published research findings or data tables detailing its hyperpolarizability, second-harmonic generation, or other NLO characteristics.
Computational and theoretical chemistry are powerful tools for predicting the molecular properties of novel compounds. Methodologies such as Density Functional Theory (DFT) are often employed to calculate properties relevant to NLO behavior, including molecular dipole moments, polarizability, and first and second hyperpolarizability (β and γ, respectively). These calculations can provide valuable insights into a molecule's potential for applications in photonics and optoelectronics.
However, for this compound, such computational investigations have not been reported in the available scientific literature. Therefore, no data on its computed NLO properties can be presented.
Chemical Transformations and Derivatization Strategies
Reactions at the Hydroxyl Moiety
The primary alcohol group is a key site for derivatization, enabling the formation of esters and ethers, or its oxidation to corresponding carbonyl compounds.
The hydroxyl group of 2-(2-((Dimethylamino)methyl)phenyl)ethanol can readily undergo esterification to form a wide range of esters. A particularly relevant transformation is the formation of acrylate (B77674) esters, which are valuable monomers in polymer synthesis. This is typically achieved through transesterification with an alkyl acrylate, such as methyl acrylate or ethyl acrylate. google.comchemicalbook.com The reaction is an equilibrium process and is often catalyzed by compounds like titanium(IV) tetraethanolate or di-n-butyltin oxide (DBTO). google.comchemicalbook.com To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed by distillation. google.com
This process is analogous to the industrial synthesis of 2-(dimethylamino)ethyl acrylate (DMAEA) from 2-(dimethylamino)ethanol (DMAE) and methyl acrylate. google.comchemicalbook.com For the target compound, the reaction would produce 2-(2-((dimethylamino)methyl)phenyl)ethyl acrylate.
Table 1: Representative Esterification Reaction Conditions
| Reactant | Co-reactant | Catalyst | Conditions | Product |
|---|---|---|---|---|
| This compound | Methyl Acrylate | Di-n-butyltin oxide (DBTO) | Heat, removal of methanol azeotrope by distillation | 2-(2-((Dimethylamino)methyl)phenyl)ethyl acrylate |
Etherification reactions are also possible, though less commonly described for this specific molecule. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, could be employed to synthesize various ethers.
The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org
Oxidation to Aldehydes: Mild oxidation is required to stop the reaction at the aldehyde stage. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (e.g., -78 °C), is a standard method for this transformation. thieme-connect.deorganic-chemistry.org This would convert this compound to (2-((dimethylamino)methyl)phenyl)acetaldehyde. Another mild option is using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov
Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions will oxidize the primary alcohol all the way to a carboxylic acid. chemguide.co.uk Common reagents for this include potassium dichromate(VI) or sodium dichromate(VI) in acidified aqueous solution, heated under reflux. chemguide.co.uklibretexts.org This method would yield (2-((dimethylamino)methyl)phenyl)acetic acid. A two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO2) is also highly effective for converting primary alcohols to carboxylic acids, especially for complex molecules with sensitive functional groups. nih.gov
Table 2: Oxidation Products of this compound
| Reagent(s) | Conditions | Product | Product Class |
|---|---|---|---|
| DMSO, Oxalyl Chloride, Triethylamine | Low Temperature (-78 °C) | (2-((Dimethylamino)methyl)phenyl)acetaldehyde | Aldehyde |
| K₂Cr₂O₇, H₂SO₄ | Heat, Reflux | (2-((Dimethylamino)methyl)phenyl)acetic acid | Carboxylic Acid |
Reactions Involving the Tertiary Amine Group
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center.
As a tertiary amine, the dimethylamino group is basic and reacts readily with acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid (HCl) will protonate the nitrogen atom, yielding this compound hydrochloride. sigmaaldrich.comnih.gov These salts are typically crystalline solids with higher melting points and greater water solubility than the free base. This property is often exploited in purification processes or for preparing aqueous formulations.
The nucleophilic nitrogen can attack electrophiles, such as alkyl halides, in a quaternization reaction. For example, reacting this compound with an alkyl halide like methyl iodide (CH₃I) would result in the formation of a quaternary ammonium salt, specifically [2-(2-hydroxyethyl)benzyl]trimethylammonium iodide.
Another reaction involving the tertiary amine is oxidation to an N-oxide. Treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield this compound N-oxide, analogous to the formation of 2-(dimethylamino)ethanol N-oxide. epa.govnih.gov
Aromatic Ring Functionalization
The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the two existing substituents: the ethyl alcohol group (-CH₂CH₂OH) and the dimethylaminomethyl group (-CH₂N(CH₃)₂). Both are alkyl-type groups and are thus ortho-, para-directors and activating. Given the ortho-relationship of the existing groups, electrophilic attack would be sterically hindered at the positions between them. Therefore, substitution is most likely to occur at the positions para to each of the existing groups (positions 4 and 5).
For example, bromination using bromine (Br₂) in acetic acid would likely yield a mixture of mono- and di-brominated products, with bromine atoms adding to the aromatic ring. researchgate.net Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, again predicted to favor the less sterically hindered positions.
Advanced Applications in Interdisciplinary Chemical Research
Development of Molecular Probes and Imaging Agents
The amine and hydroxyl functional groups of 2-(2-((Dimethylamino)methyl)phenyl)ethanol make it a valuable precursor for synthesizing complex molecules designed to interact with biological targets. Its derivatives have been particularly significant in the field of neuroscience for imaging and studying the serotonin (B10506) transporter (SERT).
Radioligands for Serotonin Transporter (SERT) Imaging in Neuroscience Research
The serotonin transporter is a key protein in the brain that regulates the concentration of the neurotransmitter serotonin. nih.gov It is a primary target for many antidepressant medications. researchgate.net The development of radiolabeled molecules that can bind to SERT allows for its visualization and quantification in the living brain using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov
Derivatives of this compound are crucial intermediates in the synthesis of potent and selective SERT imaging agents. nih.govresearchgate.net For instance, it is a precursor to the diphenyl-sulfide-based class of SERT ligands. By modifying the core structure, researchers have developed radiolabeled compounds with high affinity and selectivity for SERT.
One such derivative, [¹⁸F]FPBM (2-(2′-((dimethylamino)methyl)-4′-(3-([¹⁸F]fluoropropoxy)phenylthio)benzenamine), has demonstrated excellent properties for PET imaging. nih.govresearchgate.net In vivo studies in monkeys and rats have shown that this tracer accumulates in brain regions known to have a high density of SERT, such as the thalamus and midbrain. nih.govresearchgate.net Furthermore, the binding is specific, as it can be displaced by known SERT inhibitors, confirming that the tracer is binding to the intended target. researchgate.net Another related radioligand, [¹²³I]ADAM, has also been established as a suitable agent for imaging SERT in both the central and peripheral nervous systems. nih.gov
The ease of synthesis and favorable in vivo characteristics of these derivatives make them valuable tools for studying the role of SERT in various neurological and psychiatric disorders. nih.govnih.gov
Probes for Receptor Binding Studies
Beyond imaging, derivatives of this compound are used as molecular probes in in vitro receptor binding assays. These studies are essential for determining the affinity and selectivity of new compounds for their biological targets. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
For example, a series of novel ligands derived from this core structure displayed high binding affinities for SERT, with Kᵢ values ranging from 0.03 to 1.4 nM. researchgate.net In one study, a specific 18F-labeled derivative showed a Kᵢ of 0.33 nM in cells engineered to express human SERT and 0.24 nM in rat cortical homogenates, demonstrating its high potency. nih.gov These binding assays are crucial for the initial screening and characterization of potential drug candidates and imaging agents. nih.gov
Binding Affinity of SERT Imaging Agents Derived from this compound
| Compound | Target | Assay System | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| [¹⁸F]1 Derivative | SERT | LLC-SERT Cells | 0.33 | nih.gov |
| [¹⁸F]1 Derivative | SERT | Rat Cortical Homogenates | 0.24 | nih.gov |
| 4'-Fluoroalkoxy Derivatives | SERT | Not Specified | 0.03 - 1.4 | researchgate.net |
Catalysis and Coordination Chemistry
The nitrogen and oxygen atoms in this compound can act as donor atoms, allowing it to function as a bidentate ligand in coordination chemistry. This property enables the formation of stable complexes with various transition metals, which can have interesting structural features and catalytic activities.
Ligand Design in Metal-Organic Complexes (e.g., Tellurium and Vanadium Complexes)
The compound serves as a scaffold for creating hybrid ligands. Organotellurium compounds, for example, have gained interest for their diverse applications, including as ligands for transition metals. ekb.egresearchgate.net The design of ligands containing both soft (like tellurium) and hard (like nitrogen or oxygen) donor atoms can lead to complexes with unique reactivity. ias.ac.in The nitrogen and oxygen of the this compound moiety can coordinate to a metal center, influencing the geometry and electronic properties of the resulting complex. researchgate.net
Similarly, vanadium complexes are of significant interest, particularly for their catalytic applications in polymerization and oxidation reactions. rsc.org The coordination of ligands like this compound to a vanadium center can stabilize the metal in various oxidation states and create a specific coordination environment that facilitates catalytic transformations.
Examples of Metal Complexes with Related Ligands
| Metal Center | Ligand Type | Potential Application | Reference |
|---|---|---|---|
| Tellurium (Te) | Hybrid (Te, N, O) Ligands | Designing novel heterocycles and complexes | ias.ac.in |
| Vanadium (V) | Imido-alkylidene Ligands | Ring-opening metathesis polymerization | rsc.org |
| Palladium (Pd) / Ruthenium (Ru) | Hybrid Telluroether Ligands | Studying trans influence and catalytic oxidation | ias.ac.in |
Role in Homogeneous and Heterogeneous Catalysis (e.g., Oxidation Reactions)
Metal complexes incorporating ligands derived from this compound can function as catalysts in various organic reactions. The field of homogeneous catalysis often relies on soluble metal complexes to achieve high efficiency and selectivity. For instance, vanadium complexes are known to catalyze oxidation reactions, converting alcohols to aldehydes or ketones. researchgate.net The ligand environment around the metal center is critical in tuning the catalyst's activity and selectivity.
While specific studies detailing the catalytic use of a direct complex of this compound are not prevalent, the principles of ligand design suggest its potential in this area. nih.gov The hemilabile nature of similar (Te, O) ligands, where the oxygen atom can reversibly bind to the metal center, is a desirable feature in catalysis as it can temporarily protect a coordination site until a substrate arrives. ias.ac.in
Materials Science and Polymer Chemistry
The application of this compound in materials science and polymer chemistry is not as extensively documented as its roles in medicinal chemistry and catalysis. However, the functional groups present in the molecule offer potential for its incorporation into polymeric structures or as a modifier for material surfaces.
Advanced polymers are often synthesized from monomers possessing specific functional groups to achieve desired properties like thermal stability or chemical resistance. appleacademicpress.com For example, compounds with hydroxyl groups can be used as initiators or monomers in the synthesis of polyesters and polyurethanes. The presence of the dimethylamino group could also be exploited to introduce basicity or metal-coordinating sites into a polymer chain.
Furthermore, organometallic compounds, such as ferrocene-containing polymers, have been shown to exhibit unique electronic and physical properties. wikipedia.org While not directly related, this highlights the potential for developing novel materials by incorporating metal complexes of ligands like this compound into polymer backbones. Further research is needed to explore the viability and potential applications of this compound in the field of materials science.
Incorporation into Stimuli-Responsive Polymeric Systems (e.g., Thermo-pH-Salt Terpolymers)
While direct studies on polymers incorporating this compound are not extensively documented, its structural similarity to well-researched monomers allows for informed predictions of its behavior in stimuli-responsive systems. The key functional group, the dimethylamino moiety, is known to impart sensitivity to environmental triggers like pH, temperature, and ionic strength. researchgate.netnih.gov
A prominent analogue is poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a polymer celebrated for its dual pH and temperature responsiveness. nih.gov The tertiary amine groups in PDMAEMA have a pKa of approximately 7.4. Below this pH, the amines are protonated, leading to a positively charged, water-soluble polymer chain due to electrostatic repulsion. Above this pKa, the amines are deprotonated and become neutral, causing the polymer to become hydrophobic and aggregate in aqueous solutions. This pH-dependent behavior is a cornerstone of "smart" polymer design. researchgate.net
When a monomer like this compound is incorporated into a polymer backbone, it is expected to confer similar pH-responsive characteristics. The ortho-substitution on the phenyl ring could introduce additional steric and electronic effects, potentially modulating the pKa of the dimethylamino group and influencing the polymer's conformational changes.
Furthermore, polymers containing such amino groups often exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water. This thermo-responsiveness can be tuned by copolymerizing with other monomers. For instance, creating a terpolymer that includes this compound along with hydrophilic and hydrophobic co-monomers could result in a sophisticated system responsive to temperature, pH, and the salt concentration of the solution. These multi-stimuli-responsive materials are highly sought after for applications in fields like drug delivery and biotechnology. researchgate.netresearchgate.net
Table 1: Predicted Stimuli-Responsive Behavior of Polymers Incorporating this compound (Based on Analogous Systems)
| Stimulus | Predicted Polymer Response | Underlying Mechanism |
| pH | Swelling/Dissolution at low pH; Collapse/Precipitation at high pH | Protonation/deprotonation of the tertiary dimethylamino group |
| Temperature | Phase transition at the Lower Critical Solution Temperature (LCST) | Changes in polymer-solvent interactions and hydrogen bonding |
| Salt (Ionic Strength) | Alteration of phase transition temperature and swelling behavior | Shielding of electrostatic charges on the polymer chain |
Applications in Sensor Development
The stimuli-responsive nature of polymers derived from this compound makes them promising candidates for sensor development. The principle behind such sensors is the transduction of a chemical or physical change in the environment into a measurable signal. The conformational and solubility changes of these "smart" polymers can be harnessed for this purpose.
For instance, a hydrogel synthesized from a polymer containing this compound could be designed to swell or shrink in response to specific pH changes. researchgate.net This volumetric change can be detected optically or mechanically, forming the basis of a pH sensor. Such sensors are valuable in environmental monitoring and biomedical diagnostics.
Moreover, the tertiary amine group can coordinate with metal ions. This interaction could alter the polymer's physical properties or quench the fluorescence of an incorporated fluorophore, enabling the development of sensors for heavy metal detection. While direct applications of this compound in sensors are yet to be widely reported, the functional group's known reactivity suggests significant potential in this area. The development of electrochemical sensors is also a possibility, where the adsorption or electropolymerization of the compound onto an electrode surface could be modulated by an analyte. nih.govnih.gov
Building Blocks for Complex Organic Synthesis
The compound this compound serves as a valuable building block in organic synthesis due to its multiple reactive sites. The hydroxyl group can be readily transformed into other functional groups, such as esters, ethers, and halides, or used as a nucleophile in ring-opening reactions. The dimethylamino group can act as a base, a nucleophile, or a directing group in aromatic substitution reactions.
A notable application of related structures is in the synthesis of more complex molecules. For example, a patent details the preparation of 2-(N,N-dimethylamino)-2-phenyl butanol, highlighting the utility of such amino alcohols as intermediates in multi-step syntheses. google.com The synthesis involves steps like addition reactions, hydrolysis, esterification, and reduction, showcasing the versatility of the core structure. google.com
The presence of the ortho-((dimethylamino)methyl) group on the phenyl ring can be particularly useful for ortho-lithiation reactions. This directed metalation allows for the specific functionalization of the aromatic ring at the position adjacent to the substituent, providing a powerful tool for creating highly substituted aromatic compounds that are precursors to pharmaceuticals and other fine chemicals.
Electrochemical Studies of Redox Properties
Direct electrochemical studies on this compound are not extensively available in the current literature. However, the redox properties can be inferred from the behavior of analogous compounds, particularly aminophenols. researchgate.netresearchgate.net The molecule contains both an amino group and a phenyl ring, both of which can be electrochemically active.
The tertiary amine can undergo oxidation at a suitable potential. The phenyl ring itself can be oxidized, although typically at higher potentials. The presence of the electron-donating (dimethylamino)methyl and hydroxyethyl (B10761427) substituents on the phenyl ring would be expected to lower the oxidation potential compared to unsubstituted benzene (B151609).
Studies on aminophenols have shown that they can undergo electrochemical oxidation to form quinone-imine species. researchgate.net The stability and subsequent reactions of these intermediates are highly dependent on factors like the substitution pattern and the pH of the medium. For example, the electrochemical oxidation of p-aminophenol is known to be a reversible process at certain electrodes, while o-aminophenol derivatives can undergo dimerization reactions following oxidation. researchgate.net It is plausible that this compound could exhibit complex electrochemical behavior, potentially involving the formation of radical cations or other reactive intermediates upon oxidation. Such studies would be valuable for understanding its potential use in electrocatalysis or as a redox mediator.
Table 2: Electrochemical Data for an Analogous Compound (p-Aminophenol)
| Compound | Technique | Key Findings | Reference |
| p-Aminophenol | Cyclic Voltammetry | Reversible redox peaks observed at acetylene (B1199291) black/chitosan film modified glassy carbon electrode. | researchgate.net |
| p-Aminophenol | Cyclic Voltammetry | Standard electrode potential of 0.728 V at a golden electrode in phosphate (B84403) buffer (pH 7.30). | researchgate.net |
| p-Aminophenol | Square Wave Voltammetry | Adsorption-dependent oxidative current on screen-printed electrodes. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-((Dimethylamino)methyl)phenyl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-(2-nitrophenyl)ethanol with formaldehyde, followed by purification using column chromatography (C18 reverse-phase, acetonitrile/water) . Key parameters include temperature control (e.g., 100°C for alkylation reactions) and solvent selection (e.g., toluene or DMF), which impact reaction efficiency. Catalyst choice (e.g., Pd/C for nitro-group reduction) and stoichiometric ratios (e.g., 1:1 molar ratio of amine to alkylating agent) are critical for minimizing side products . Yield optimization (up to 88%) requires precise drying (MgSO₄) and concentration under reduced pressure .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and ethanol moiety (δ ~3.6 ppm for -CH₂OH).
- Mass spectrometry (ESI-TOF) for molecular ion verification (e.g., [M+H]⁺ at m/z 194.1).
- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95%) and identify trace impurities from side reactions (e.g., unreacted nitro precursors) .
Q. What solvents and conditions are suitable for its stabilization during storage?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the ethanol group. Use anhydrous solvents (e.g., THF, DCM) for dissolution, avoiding protic solvents like methanol, which may induce esterification or degradation over time .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino group influence reactivity in derivatization reactions?
- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilicity at the benzylic position. Steric hindrance from the -N(CH₃)₂ moiety slows electrophilic substitution but facilitates regioselective alkylation at the ethanol group. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution and predict reaction sites .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., -CH₂OH proton splitting) may arise from solvent polarity or pH variations. Standardize protocols using deuterated DMSO-d₆ for ¹H NMR and compare with reference spectra from authenticated samples. Cross-validate with IR spectroscopy (O-H stretch ~3350 cm⁻¹) and X-ray crystallography for absolute configuration confirmation .
Q. Can this compound serve as a precursor for bioactive molecules, and what modifications enhance pharmacological activity?
- Methodological Answer : The ethanol moiety allows esterification or etherification to improve bioavailability. For example, coupling with aryl halides via Buchwald-Hartwig amination yields derivatives with enhanced CNS penetration. SAR studies show that substituting the phenyl ring with electron-withdrawing groups (e.g., -F) increases binding affinity to neuronal receptors .
Q. What safety protocols are essential for handling this compound in catalytic applications?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation . Monitor for exothermic reactions during scale-up (e.g., adiabatic calorimetry). Waste containing tertiary amines requires neutralization with dilute HCl before disposal .
Future Research Directions
- Biocatalytic Synthesis : Explore enzymatic reductive amination using alcohol dehydrogenases to improve enantioselectivity and reduce reliance on heavy-metal catalysts .
- Computational Toxicology : Develop QSAR models to predict metabolite toxicity, focusing on hepatic clearance pathways involving cytochrome P450 .
- Advanced Material Applications : Investigate its use as a ligand in photoluminescent metal-organic frameworks (MOFs) for sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
